molecular formula C6H12ClNO2 B8191450 trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B8191450
M. Wt: 165.62 g/mol
InChI Key: PRMWNOXWBQBPRP-JBUOLDKXSA-N
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Description

trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-aminobutyric acid with hydrochloric acid under controlled conditions to form the desired pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: This compound is studied for its potential biological activities. It may act as a precursor for the synthesis of bioactive molecules, including pharmaceuticals that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-3-carboxylic acid: Similar structure but without the methyl group at the 2-position.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness: trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are advantageous in certain applications, such as increased binding affinity to target proteins or enhanced stability under physiological conditions.

Properties

IUPAC Name

(2R,3S)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMWNOXWBQBPRP-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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